REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Br:11]Br>C(O)(=O)C>[Br:11][C:10]1[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=1[OH:1]
|
Name
|
1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
495 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
57.97 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
192 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 21 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This acid was prepared in similar way to
|
Type
|
ADDITION
|
Details
|
During the addition the internal temperature
|
Type
|
CUSTOM
|
Details
|
rose from 18.0 to 22.0° C
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum, where approximately (500 ml) of distillate
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WAIT
|
Details
|
The resulting concentrated solution was stored at 4° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting white solid was filtered off
|
Type
|
WASH
|
Details
|
washed with cold water (100 ml)
|
Type
|
DISSOLUTION
|
Details
|
This solid was dissolved in a minimum volume of boiling water (220 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting solid was removed by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 58° C.
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: PERCENTYIELD | 15.9% | |
YIELD: CALCULATEDPERCENTYIELD | 15.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |